molecular formula C11H15N3O4 B4167348 4-(3-Methoxypropylamino)-3-nitrobenzamide

4-(3-Methoxypropylamino)-3-nitrobenzamide

Cat. No.: B4167348
M. Wt: 253.25 g/mol
InChI Key: GIHMWBLWVWFFNK-UHFFFAOYSA-N
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Description

4-[(3-Methoxypropyl)amino]-3-nitrobenzamide is an organic compound with the molecular formula C11H15N3O4 It is characterized by the presence of a nitro group (-NO2) and an amide group (-CONH2) attached to a benzene ring, along with a 3-methoxypropylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypropylamino)-3-nitrobenzamide typically involves the following steps:

    Nitration: The nitration of a suitable benzene derivative to introduce the nitro group.

    Substitution: The substitution of the amine group with 3-methoxypropylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxypropyl)amino]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Amines: Reduction of the nitro group can yield amine derivatives.

    Substituted Benzamides: Substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-[(3-Methoxypropyl)amino]-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropylamino)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The amide group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Similar structure with a sulfonamide group instead of a nitro group.

    N-(3-Methoxypropyl)acrylamide: Contains a similar 3-methoxypropylamine substituent but different functional groups.

Uniqueness

4-[(3-Methoxypropyl)amino]-3-nitrobenzamide is unique due to the combination of its nitro and amide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3-methoxypropylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-18-6-2-5-13-9-4-3-8(11(12)15)7-10(9)14(16)17/h3-4,7,13H,2,5-6H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHMWBLWVWFFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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